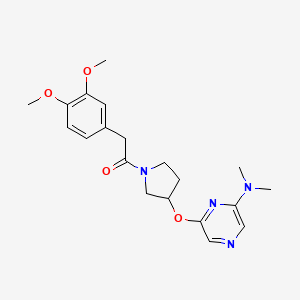

2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a structurally complex compound featuring a 3,4-dimethoxyphenyl group linked to an ethanone moiety, which is further connected to a pyrrolidine ring substituted with a 6-(dimethylamino)pyrazin-2-yloxy group. This molecule integrates multiple pharmacophoric elements, including aromatic methoxy groups, a pyrrolidine scaffold, and a dimethylamino-substituted pyrazine, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-23(2)18-11-21-12-19(22-18)28-15-7-8-24(13-15)20(25)10-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,11-12,15H,7-8,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFHSSFVDAAUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (chemical formula: C20H26N4O4, molecular weight: 386.452) is a synthetic organic compound with potential pharmacological applications. Its structure features a complex arrangement that may influence its biological activity, particularly in the context of cancer therapy and neurological disorders.

Chemical Structure and Properties

The compound is characterized by:

- Dimethoxyphenyl moiety, which is often associated with enhanced bioactivity.

- Pyrrolidine and pyrazine components that are known for their roles in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O4 |

| Molecular Weight | 386.452 g/mol |

| Purity | Typically 95% |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of piperidine have shown potential in inducing apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific receptors that promote cell proliferation and resistance to apoptosis .

Case Study:

A study demonstrated that a related piperidine derivative exhibited improved cytotoxicity compared to the standard drug bleomycin, suggesting that structural modifications can enhance therapeutic efficacy . This aligns with the hypothesis that three-dimensional structures interact more effectively with biological targets.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their ability to inhibit cholinesterase, which is crucial for treating Alzheimer's disease. Research indicates that certain piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is key to optimizing its biological activity. Modifications to the dimethoxyphenyl group or variations in the pyrrolidine structure could lead to enhanced selectivity and potency against specific targets. Research has shown that cationic nitrogen atoms within similar structures are essential for effective inhibition properties .

Scientific Research Applications

Pharmacological Applications

The compound has been identified as having potential therapeutic applications, particularly in the following areas:

Spleen Tyrosine Kinase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of spleen tyrosine kinase (Syk). Syk plays a crucial role in various signaling pathways associated with immune responses and cancer progression. Inhibition of Syk could lead to therapeutic strategies for treating autoimmune diseases and certain types of cancer .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against dengue virus. Studies suggest that it may inhibit specific kinases (AAK1 and GAK), which are essential for viral replication. The optimization of similar compounds has shown promising results in enhancing their efficacy against viral targets .

Neuropharmacological Effects

Given its structural characteristics, the compound may exhibit neuropharmacological effects, potentially acting on neurotransmitter systems or neuroprotective pathways. This aligns with ongoing research into similar compounds that target neurological disorders .

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the Ketone Group

The ethanone group exhibits classic ketone reactivity, including nucleophilic additions and reductions. Key reactions include:

Ether Linkage Reactivity

The pyrrolidin-1-yl ether and pyrazin-2-yl ether groups participate in acid-catalyzed cleavage and nucleophilic substitutions:

Dimethylamino Group Reactions

The dimethylamino substituent on the pyrazine ring undergoes alkylation, oxidation, and coordination:

Aromatic Ring Functionalization

The 3,4-dimethoxyphenyl and pyrazine rings undergo electrophilic substitution and demethylation:

Transition Metal-Catalyzed Couplings

The compound’s pyrazine and aryl groups enable cross-coupling reactions:

Stability Under Synthetic Conditions

The compound shows moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strong acidic/basic conditions. Key stability data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermal Stability | Stable ≤ 150°C | TGA analysis | |

| Photostability | Light-sensitive | UV-Vis degradation studies |

Mechanistic Insights

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and its ethoxy-substituted analog (2h) share structural motifs with the target compound, including aryl groups and heterocyclic cores. Key comparisons include:

Insights :

Pyrazolo[3,4-b]pyridine Derivatives ()

Compounds like 4-methyl-1,3,6-triphenylpyrazolo[3,4-b]pyridine (3) are synthesized via Friedländer condensation. While structurally distinct, their fused heterocyclic systems share reactivity with the target compound’s pyrazine-pyrrolidine system:

Insights :

- The target compound’s pyrrolidine linker may improve conformational flexibility compared to rigid fused-ring systems like 3 .

Pharmacological and Physicochemical Comparisons

Pyrazolo[3,4-d]pyrimidine and Thiazolo Derivatives ()

Compounds such as 6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (14, 17–19) and Example 62 () highlight the role of nitrogen-rich heterocycles in bioactivity:

Insights :

Q & A

Q. What are the critical steps and reaction conditions in synthesizing this compound?

The synthesis involves three key stages:

- (a) Pyrrolidine intermediate preparation : The 3-hydroxypyrrolidine precursor is synthesized via ring-closing metathesis or cyclization of appropriate amino alcohols.

- (b) Pyrazine moiety introduction : Nucleophilic substitution of the hydroxyl group with 6-(dimethylamino)pyrazin-2-ol is achieved using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- (c) Ethanone coupling : Reaction of the functionalized pyrrolidine with 2-(3,4-dimethoxyphenyl)acetyl chloride under inert conditions (e.g., N₂ atmosphere) with a tertiary amine (e.g., triethylamine) to scavenge HCl . Purification via column chromatography and intermediate validation by 1H NMR are critical at each step .

Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

- 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazine aromatic signals) and carbon backbone connectivity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₃H₂₈N₄O₅) and detects isotopic patterns .

- HPLC : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .

- X-ray crystallography : Resolves stereochemistry if single crystals are obtained, though flexibility may limit application .

Q. What are common synthetic impurities, and how are they addressed?

- Incomplete substitution : Residual hydroxyl-pyrrolidine due to suboptimal reaction time/temperature. Detected via HPLC retention time shifts and mitigated by extended reaction monitoring .

- Acid chloride hydrolysis : Hydrolyzed by-products form if moisture is present during coupling. Controlled via anhydrous conditions and molecular sieves .

- Oxidative by-products : Pyrazine ring oxidation under prolonged heating. Minimized by inert atmospheres and antioxidants like BHT .

Advanced Research Questions

Q. How can coupling efficiency between pyrrolidine and pyrazine be optimized?

- Solvent screening : DMF enhances nucleophilicity, while DCM reduces side reactions.

- Catalyst use : CuI (0.5–1 mol%) accelerates SNAr reactions on the pyrazine ring .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while improving yields .

- Real-time monitoring : In-situ FTIR tracks hydroxyl group disappearance to pinpoint reaction completion .

Q. How to resolve contradictions between theoretical and observed spectral data?

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm regiochemistry, especially for pyrrolidine’s stereocenters .

- Isotopic labeling : 15N-labeled pyrazine aids in assigning complex splitting patterns in 1H NMR .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What experimental designs elucidate structure-activity relationships (SAR) for biological targets?

- Fragment-based modifications : Systematically alter substituents (e.g., replace dimethoxy with diethoxy, vary pyrazine substituents) and test kinase inhibition (e.g., CDK2, EGFR) .

- Protease stability assays : Incubate with liver microsomes to identify metabolic soft spots (e.g., pyrrolidine N-demethylation) .

- Molecular docking : Prioritize synthetic targets by simulating binding to ATP pockets using AutoDock Vina .

Q. What strategies improve regioselectivity during pyrazine-oxy group installation?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine nitrogen) to steer substitution to the 3-position .

- Microwave irradiation : Enhances selectivity by reducing thermal degradation pathways .

- Low-temperature kinetics : Slow addition of pyrazine derivatives at −20°C suppresses dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.